molecular formula C11H10ClNS B2724378 3-chloro-N-(thiophen-2-ylmethyl)aniline CAS No. 914207-60-6

3-chloro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2724378
CAS No.: 914207-60-6
M. Wt: 223.72
InChI Key: ACHOVMGNDFUXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(thiophen-2-ylmethyl)aniline: is an organic compound with the molecular formula C11H10ClNS. It is a derivative of aniline, where the amino group is substituted with a thiophen-2-ylmethyl group and a chlorine atom is attached to the benzene ring.

Scientific Research Applications

Chemistry: 3-chloro-N-(thiophen-2-ylmethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized anilines.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is utilized in the production of dyes, pigments, and polymers. It also finds applications in the development of organic semiconductors and other advanced materials.

Safety and Hazards

The safety data sheet for 3-chloro-2-methylaniline, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiophene ring and the aniline moiety contribute to its binding affinity with enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis or modulate inflammatory responses by interacting with specific enzymes .

Comparison with Similar Compounds

  • 3-chloro-N-(thiophen-3-ylmethyl)aniline
  • 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
  • 3-chloro-N-(thiophen-2-ylmethyl)benzamide

Comparison: Compared to its analogs, 3-chloro-N-(thiophen-2-ylmethyl)aniline exhibits unique properties due to the specific positioning of the thiophene ring and the chlorine atom. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 3-position of the benzene ring enhances its electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHOVMGNDFUXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.